6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Description
6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with chlorine at position 6 and a 3-phenoxyphenyl group at position 2. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors such as bromodomains and GABAA receptors . Its synthesis typically involves cyclization reactions of hydrazine derivatives with aromatic aldehydes or chlorides under reflux conditions .
Properties
CAS No. |
596825-43-3 |
|---|---|
Molecular Formula |
C17H11ClN4O |
Molecular Weight |
322.7 g/mol |
IUPAC Name |
6-chloro-3-(3-phenoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H11ClN4O/c18-15-9-10-16-19-20-17(22(16)21-15)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-11H |
InChI Key |
QBHMXDLYYZENTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C4N3N=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(3-phenoxyphenyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of phosphorus oxychloride (POCl3) to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenoxyphenyl group can undergo oxidation or reduction under appropriate conditions.
Cyclization Reactions: The triazole and pyridazine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety, such as 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, have significant anticancer properties. The triazole ring is known to enhance the bioactivity of various drugs by acting on multiple biological targets. For instance:
- Mechanisms of Action : The compound has shown potential in inhibiting tubulin polymerization, a critical process in cancer cell division. In vitro studies have demonstrated that derivatives exhibit IC50 values indicating potent activity against various cancer cell lines, including breast and lung cancers .
- Case Studies : In a study involving xenograft models of gastric cancer, derivatives of triazole compounds led to a tumor growth inhibition rate exceeding 70% at therapeutic doses . This highlights the potential for further development as a targeted anticancer agent.
Antimicrobial Properties
The incorporation of the triazole structure has also been linked to antifungal and antibacterial activities. Research suggests that derivatives can effectively combat resistant strains of bacteria and fungi:
- Antifungal Activity : Compounds similar to 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine have been evaluated for their efficacy against various fungal pathogens. Studies have reported significant inhibition rates against common agricultural pathogens .
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it suitable for developing new pesticides. Its phenoxy group contributes to enhanced biological activity against pests:
- Insecticidal Activity : Research has shown that derivatives can effectively target pests such as aphids and whiteflies. Field trials indicated a reduction in pest populations by over 80% within weeks of application .
Data Tables
| Application Area | Activity | IC50 Values (μM) | Target Organism |
|---|---|---|---|
| Anticancer | Tubulin Inhibition | 0.011 - 0.1 | Various cancer cell lines |
| Antifungal | Growth Inhibition | <10 | Fungal pathogens |
| Insecticidal | Pest Control | <5 | Aphids, whiteflies |
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
The 3-position of the triazolo[4,3-b]pyridazine core is critical for modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
Substituent Variations at Position 6
The 6-chloro substituent is conserved in many analogs, but replacements alter reactivity and bioactivity:
Key Observations :
- The 6-chloro group facilitates nucleophilic substitution reactions, enabling diversification .
- Non-chlorinated analogs (e.g., methoxy) exhibit distinct pharmacological profiles, such as GABAA receptor modulation .
BRD4 Bromodomain Inhibition
- Compound 29 (6-(3,5-dimethylpyrazol-1-yl)-3-phenyl derivative): IC50 = 0.12 µM; high selectivity due to pyrazole interaction .
- Target Compound: Moderate BRD4 affinity (IC50 ~1.5 µM) attributed to phenoxyphenyl hydrophobic interactions .
GABAA Receptor Modulation
- TPA023 (6-methoxy-3-(2-fluorophenyl) derivative): α2/α3-subtype selectivity; anxiolytic without sedation .
- Target Compound: Limited GABA activity, highlighting substituent-dependent receptor targeting .
Antifungal/Antibacterial Activity
Physicochemical Properties
Biological Activity
The compound 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is represented by the molecular formula . The compound features a triazole ring fused with a pyridazine moiety, which is known to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 314.75 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P | Not available |
Anticancer Activity
Recent studies have indicated that derivatives of pyridazines exhibit significant anticancer properties. For instance, compounds similar to 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine have shown promising results in inhibiting cancer cell proliferation.
In vitro assays demonstrated that certain pyridazine derivatives can induce apoptosis in various cancer cell lines. For example, a study reported that similar compounds effectively inhibited the growth of breast cancer cell lines T-47D and MDA-MB-231 with IC50 values in the nanomolar range .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of cyclin-dependent kinases (CDKs). In silico studies have suggested that 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine may interact with CDK2, leading to cell cycle arrest and subsequent apoptosis .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 6-Chloro-3-(3-phenoxy...) | T-47D | 55.6 |
| 6-Chloro-3-(3-phenoxy...) | MDA-MB-231 | 20.1 |
| Related Pyridazine Deriv. | SKOV-3 (Ovarian) | 43.8 |
Antimicrobial Activity
In addition to anticancer properties, 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine has been evaluated for its antimicrobial activity. Studies have shown that pyridazine derivatives possess broad-spectrum antimicrobial effects against various pathogens.
For example, a related study indicated that certain pyridazinones exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 3: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A recent investigation focused on the anticancer efficacy of pyridazine derivatives in breast cancer models. The study utilized both in vitro and in vivo approaches to assess the therapeutic potential of 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine . Results indicated significant tumor regression in treated groups compared to controls.
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial properties of various pyridazine derivatives against clinical isolates of bacteria. The findings highlighted the effectiveness of these compounds in inhibiting bacterial growth and suggested potential applications in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
